
Tris(di-methylsilyl) cyanurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine is a chemical compound known for its unique structure and versatile applications. It belongs to the class of triazines, which are six-membered aromatic heterocyclic compounds containing three nitrogen atoms. The presence of dimethylsilyl groups enhances its reactivity and stability, making it a valuable compound in various scientific and industrial fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with lithium dimethylsilanolate. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms in cyanuric chloride are replaced by dimethylsilyl groups. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The dimethylsilyl groups can be replaced by other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and thiols.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution with alkoxides can yield 2,4,6-trialkoxy-1,3,5-triazines, while reactions with amines can produce 2,4,6-triamino-1,3,5-triazines .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The dimethylsilyl groups can be replaced by various nucleophiles, leading to the formation of different triazine derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris[(trimethylsilyl)oxy]-1,3,5-triazine: Similar in structure but with trimethylsilyl groups instead of dimethylsilyl groups.
2,4,6-Tris[(dimethylsilyl)oxy]pyrimidine: A pyrimidine analogue with similar functional groups.
Uniqueness: 2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine is unique due to the presence of dimethylsilyl groups, which provide distinct reactivity and stability compared to other triazine derivatives. This makes it particularly valuable in applications requiring high reactivity and stability .
Eigenschaften
Molekularformel |
C9H18N3O3Si3 |
|---|---|
Molekulargewicht |
300.51 g/mol |
InChI |
InChI=1S/C9H18N3O3Si3/c1-16(2)13-7-10-8(14-17(3)4)12-9(11-7)15-18(5)6/h1-6H3 |
InChI-Schlüssel |
GKRZEEYZPSOOQR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)OC1=NC(=NC(=N1)O[Si](C)C)O[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


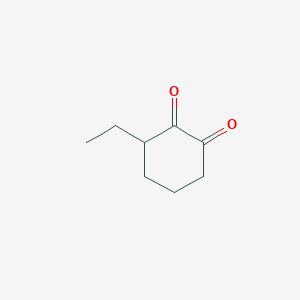
![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)
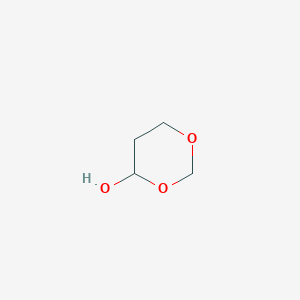


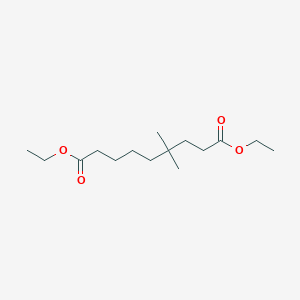
![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)

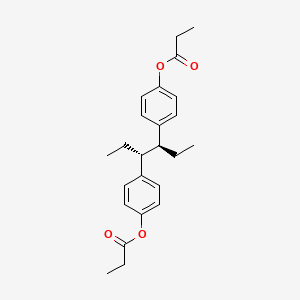
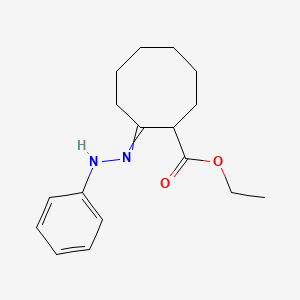

![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)
